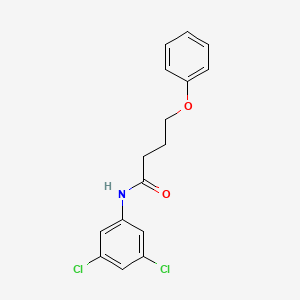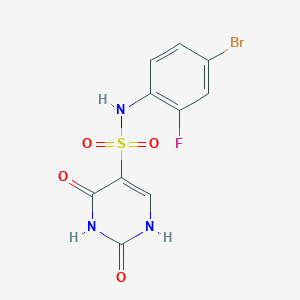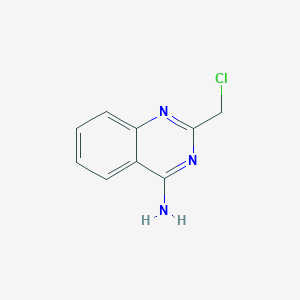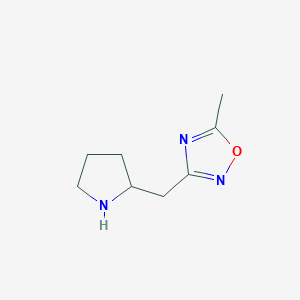![molecular formula C24H30N4O4 B2512221 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide CAS No. 1687763-82-1](/img/structure/B2512221.png)
4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide" is a synthetic molecule that appears to be designed for pharmacological purposes, given its structural complexity and the presence of a piperazine ring, which is a common feature in many drugs. The molecule includes a 4-nitrobenzamide moiety, which suggests potential for biological activity, possibly as an inhibitor of certain enzymes or receptors.
Synthesis Analysis
The synthesis of analogues related to the compound has been explored in the context of anti-tuberculosis agents. For instance, the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide was modified to improve bioavailability by introducing various functional groups and structural changes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, such as the use of carbamate and urea functional groups, or the introduction of nitrogen atoms into aromatic rings, to achieve the desired pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS . These techniques would be essential in confirming the structure of "4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide" as well. The presence of a piperazine ring and a nitro group suggests that the compound could interact with biological targets through multiple binding modes, potentially increasing its efficacy.
Chemical Reactions Analysis
The reactivity of the piperazine ring and the nitro group in related compounds has been studied in the context of poly(benzimidazoles) synthesis. The interaction of N,N'-di(3-amino-4-nitrophenyl)piperazine with dichlorides of aromatic dicarboxylic acids leads to the formation of poly(o-nitroamides) and subsequently poly(benzimidazoles) . This indicates that the compound may also undergo similar reactions, which could be utilized in the development of polymers or other macromolecular structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide" are not directly reported, the properties of structurally similar compounds have been studied. For example, modifications to the lead compound in the anti-tuberculosis study were aimed at increasing absorption and serum half-life, which are critical physical properties for drug efficacy . The presence of a nitro group and a piperazine ring in the compound suggests it may have significant solubility in organic solvents and could exhibit strong absorption characteristics, which are important for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study discussed the synthesis and characterization of new benzamides and their copper and cobalt complexes, including compounds similar to 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide. These compounds were evaluated for their in vitro antibacterial activity against various bacterial strains, showing that copper complexes exhibited better activities than free ligands (Khatiwora et al., 2013).
Antibacterial and Anti-Inflammatory Activities
- Novel compounds structurally related to the specified chemical were synthesized and tested for their in vitro anti-inflammatory activity. These compounds showed significant membrane stabilization and moderate to poor protection in an in-vivo anti-inflammatory study (Ahmed et al., 2017).
Quantitative Structure-Activity Relationship (QSAR)
- A QSAR study on derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, which are structurally similar to the specified chemical, was conducted. This study provided insights into the molecular properties and potential activity of these compounds (Al-Masoudi et al., 2011).
Anti-HIV Activity
- Research on nitroimidazole derivatives, closely related to the chemical , included the synthesis and evaluation of their anti-HIV activity. These compounds were tested in MT-4 cells for their effectiveness against HIV-1 and HIV-2 (Al-Masoudi et al., 2007).
Antiviral and Antimicrobial Activities
- A study synthesized new urea and thiourea derivatives of piperazine, which were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some compounds exhibited potent antimicrobial activity (Reddy et al., 2013).
Antimalarial Properties
- Compounds structurally related to 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide were investigated for their anti-malarial activity. The crystal structures of these active compounds were reported, highlighting their potential as anti-malarial agents (Cunico et al., 2009).
Capillary Electrophoresis Applications
- A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which are structurally similar to the specified chemical. This method is promising for the quality control of such compounds (Ye et al., 2012).
Synthesis and Antibacterial Activities of Oxazolidinones
- Novel oxazolidinones, which are structurally akin to the specified chemical, were synthesized and their in vitro antibacterial activities evaluated. Some compounds showed superior antibacterial activities than standard antibiotics (Srivastava et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
4-nitro-N-[3-oxo-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-18(2)20-5-3-19(4-6-20)17-26-13-15-27(16-14-26)23(29)11-12-25-24(30)21-7-9-22(10-8-21)28(31)32/h3-10,18H,11-17H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWYOVZBAQXOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)




![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)
![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)